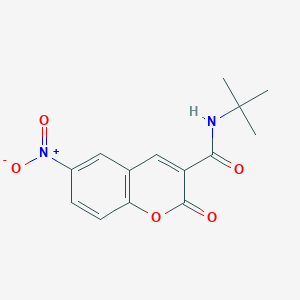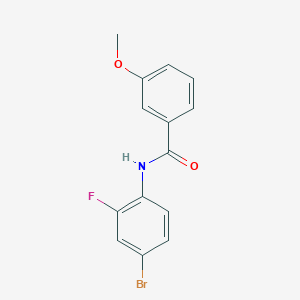
N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide, also known as DDB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamides and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide in lab experiments is its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. However, one of the limitations of using N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide in lab experiments is its limited solubility in water, which can make it challenging to work with.
Future Directions
There are several future directions for the study of N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide. One potential direction is to further investigate its potential as an anti-aging agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a treatment for other inflammatory conditions such as arthritis. Additionally, further studies can be conducted to investigate the mechanism of action of N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide and to identify potential drug targets.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties and has potential as an anti-aging agent and as a treatment for neurodegenerative diseases. While there are limitations to using N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide in lab experiments, there are several future directions for its study. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide involves the reaction of 2,3-dimethoxybenzoic acid with 2,5-dimethylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then subjected to purification steps such as column chromatography to obtain pure N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide has also been studied for its potential as an anti-aging agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-8-9-12(2)14(10-11)18-17(19)13-6-5-7-15(20-3)16(13)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTJNZUFDIFZQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)

![N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5867690.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)


![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)



